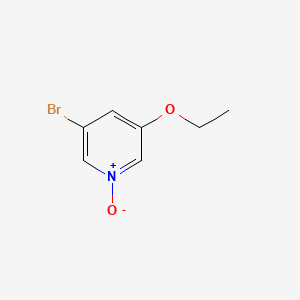

3-Bromo-5-ethoxypyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-ethoxypyridine 1-oxide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxypyridine 1-oxide typically involves the bromination of 5-ethoxypyridine followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The oxidation step can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxypyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield 3-amino-5-ethoxypyridine 1-oxide, while a Suzuki-Miyaura coupling could produce a biaryl derivative.

Scientific Research Applications

3-Bromo-5-ethoxypyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxypyridine 1-oxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-methoxypyridine 1-oxide

- 3-Bromo-5-chloropyridine 1-oxide

- 3-Bromo-5-fluoropyridine 1-oxide

Uniqueness

3-Bromo-5-ethoxypyridine 1-oxide is unique due to its specific ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Bromo-5-ethoxypyridine 1-oxide is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by a bromine atom at the third position and an ethoxy group at the fifth position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

This compound can be synthesized through several methods, including the reaction of 3-bromopyridine with ethanol in the presence of a basic catalyst. The synthesis can be optimized for yield and purity using techniques such as silica chromatography.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction can modulate the activity of these biological molecules, influencing cellular processes such as signal transduction and metabolic pathways.

Potential Targets

Research indicates that this compound may interact with:

- Enzymes : It has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways.

- Receptors : The compound may bind to various receptors, affecting physiological responses.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

Anticancer Activity

One notable area of research involves its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, it has shown activity against breast cancer cells by modulating pathways associated with tumor growth and metastasis .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Case Studies

Several case studies have reported on the biological effects of this compound:

- SRC Kinase Inhibition : A study focused on developing selective SRC kinase inhibitors noted that derivatives similar to 3-Bromo-5-ethoxypyridine exhibited promising inhibitory activity against SRC kinases, which are implicated in various cancers .

- Adenosine Receptor Modulation : Another investigation highlighted the compound's potential as an antagonist for adenosine receptors, suggesting its role in modulating inflammatory responses and pain pathways .

Properties

IUPAC Name |

3-bromo-5-ethoxy-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENESZQBNKFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C[N+](=C1)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-18-9 |

Source

|

| Record name | Pyridine, 3-bromo-5-ethoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17117-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.